2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-oxo-2-[4-(triazol-1-yl)piperidin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c20-12-2-1-5-15-19(12)10-13(21)17-7-3-11(4-8-17)18-9-6-14-16-18/h1-2,5-6,9,11H,3-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGKFDYKYFNVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel synthetic derivative that combines features of triazole and pyridazinone structures. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C14H18N6O
- Molecular Weight: 286.34 g/mol
- LogP: 3.0349 (indicating moderate lipophilicity)
This compound features a pyridazinone core linked to a triazole moiety through a piperidine ring, which is known to enhance biological activity due to its ability to interact with various biological targets.
1. Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For example, derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial cell wall synthesis effectively, making it a potential candidate for treating infections caused by resistant strains such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Pyridazinone derivatives have been investigated for their anticancer effects. In vitro studies demonstrated that compounds similar to the one can inhibit cancer cell proliferation in various cancer lines, including breast and leukemia cells. The mechanism often involves the induction of apoptosis and the inhibition of tumor growth through modulation of signaling pathways related to cell survival .
3. Cardiovascular Effects
Some pyridazinone derivatives are known for their cardiotonic and vasodilatory effects. They function by inhibiting platelet aggregation and promoting vasodilation, which can be beneficial in treating hypertension and other cardiovascular diseases . The compound's ability to modulate vascular tone suggests potential applications in managing conditions like heart failure.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The presence of the triazole moiety is crucial for inhibiting enzymes involved in critical metabolic pathways.
- Interaction with Receptors: The piperidine ring may facilitate binding to various receptors, enhancing the compound's pharmacological profile.
Case Study 1: Antimicrobial Efficacy
A study investigating a series of triazole-piperidine derivatives found that one particular analog demonstrated significant antibacterial activity against E. coli ATCC 35218 with an MIC value of 16 µg/mL. This highlights the potential of such compounds in developing new antibiotics .
Case Study 2: Anticancer Activity
In another study, a derivative similar to the target compound was tested against breast cancer cell lines (BT-549). The results showed a dose-dependent inhibition of cell growth with an IC50 value of 0.091 mM, indicating strong anticancer potential .
Comparative Analysis
| Activity Type | Compound Class | Example Compound | Observed Effect |
|---|---|---|---|
| Antimicrobial | Triazole-Piperidine | 4-(1H-1,2,3-triazol-1-yl)piperidine | Effective against Gram-negative bacteria |
| Anticancer | Pyridazinone | Similar pyridazinone derivative | Induces apoptosis in cancer cells |
| Cardiovascular | Pyridazinone | Zardaverine | Vasodilator properties |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole ring in the structure of 2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one enhances its efficacy against various bacterial strains. A study demonstrated that compounds with similar structures showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antibiotics .
Anticancer Properties
The triazole moiety is also known for its anticancer properties. Compounds containing the triazole ring have been shown to inhibit cancer cell proliferation. For instance, derivatives of triazole have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Table 1: Antimicrobial and Anticancer Activity of Triazole Derivatives
| Compound Name | Target Organism | Activity | Reference |
|---|---|---|---|
| Triazole A | S. aureus | Inhibitory | |
| Triazole B | E. coli | Inhibitory | |
| Triazole C | Cancer Cells | Apoptosis Induction |
Agricultural Applications
Fungicides
Triazole derivatives are widely used as fungicides in agriculture due to their ability to inhibit ergosterol biosynthesis in fungi. This mechanism makes them effective against a range of fungal pathogens affecting crops. The compound's structure suggests it could be optimized for enhanced fungicidal activity, making it a candidate for further development in agricultural chemistry .
Herbicides
There is ongoing research into the herbicidal properties of triazole compounds. Preliminary studies indicate that modifications to the triazole structure can lead to increased herbicidal activity against specific weed species, which is crucial for effective crop management strategies .
Table 2: Potential Agricultural Applications of Triazole Derivatives
| Application Type | Target Organism | Efficacy | Reference |
|---|---|---|---|
| Fungicide | Fungal Pathogens | High | |
| Herbicide | Weeds | Moderate |
Materials Science
Polymer Chemistry
The unique properties of 2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one allow it to be used as a building block in polymer chemistry. Its ability to form stable complexes with metal ions can be utilized in creating advanced materials with specific properties such as conductivity and strength .
Nanotechnology
In nanotechnology, triazole compounds have been explored for their roles in synthesizing nanoparticles with tailored functionalities. The compound can act as a stabilizing agent or a precursor for metal-organic frameworks (MOFs), which are essential for applications in gas storage and catalysis .
Table 3: Applications in Materials Science
| Application Area | Functionality | Potential Use |
|---|---|---|
| Polymer Chemistry | Building Block | Advanced Materials |
| Nanotechnology | Stabilizing Agent | Gas Storage, Catalysis |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s key differentiator is the 4-(1H-1,2,3-triazol-1-yl)piperidine substituent. Analogous compounds feature variations in the piperidine substituents or core heterocycles:
- 2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one (CAS 1324082-50-9): Substitutes piperidine with azepane (7-membered ring) and adds a morpholine group, increasing steric bulk and solubility .
- Molidustat (BAY 85-3934) : Features a pyrazol-3-one core with triazole and morpholine substituents, targeting hypoxia-inducible factor (HIF) pathways .
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Properties
- Triazole vs. Thiadiazole : The triazole group in the target compound may enhance metabolic stability compared to thiadiazole, which is prone to oxidative degradation .
- Piperidine vs.
- Solubility : Morpholine-containing analogs (e.g., CAS 1324082-50-9) may exhibit higher aqueous solubility due to the oxygen-rich morpholine ring .
Structure-Activity Relationships (SAR)
- Triazole Positioning : The 1,2,3-triazole at the piperidine 4-position may engage in π-π stacking or hydrogen bonding with biological targets, a feature absent in thiadiazole or morpholine analogs .
- Pyridazinone Core: Retains a planar structure conducive to kinase active-site interactions, similar to pyridopyrimidinones in .
Q & A
How can researchers optimize the synthesis of 2-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one to improve yield and purity?
Level: Basic
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Catalysts/Solvents: Use polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like triethylamine to enhance nucleophilic substitution efficiency .
- Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) for isolation .
- Analytical Validation: Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity using H/C NMR .
Table 1: Example Reaction Conditions from Analogous Compounds
| Parameter | Condition 1 () | Condition 2 () |
|---|---|---|
| Solvent | DMF | Acetonitrile |
| Catalyst | Triethylamine | KCO |
| Yield | 68% | 72% |
| Purity (HPLC) | 95% | 98% |
What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
- X-ray Crystallography: Resolves stereochemistry and confirms piperidine-triazole-pyridazinone connectivity (e.g., as in for a pyridazinone derivative) .
- NMR Spectroscopy: H NMR (δ 8.2–8.5 ppm for triazole protons; δ 3.5–4.0 ppm for piperidine CH groups) and C NMR (carbonyl C=O at ~170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H] (calculated for CHNO: 332.13 g/mol) .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
Level: Advanced
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications to the triazole (e.g., 1,2,4-triazole), pyridazinone (e.g., methyl or halogen substituents), or piperidine (e.g., fluorination) .
- In Vitro Assays: Test binding affinity to target receptors (e.g., kinase inhibition assays) and cytotoxicity (MTT assay in HEK293 cells) .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .
Example SAR Design:
| Modification Site | Biological Assay | Expected Outcome |
|---|---|---|
| Triazole ring | Kinase inhibition IC | Increased potency with bulkier substituents |
| Pyridazinone core | Solubility (logP) | Lower logP enhances bioavailability |
How should researchers address contradictory data in published studies regarding this compound’s bioactivity?
Level: Advanced
Methodological Answer:
- Reproducibility Checks: Replicate assays under identical conditions (e.g., cell line, incubation time) to isolate variables .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or protocol discrepancies.
- Cross-Validation: Use orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) to confirm results .
Case Example: If reports higher kinase inhibition than , validate using a third method (e.g., Western blot for phosphorylation levels).
What protocols are recommended for assessing the purity and stability of this compound under laboratory conditions?
Level: Basic
Methodological Answer:
- Purity Assessment:
- HPLC: Use a gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities (<1% threshold) .
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
- Stability Testing:
- Forced Degradation: Expose to heat (60°C), light (UV lamp), and humidity (75% RH) for 14 days; monitor degradation via TLC .
What experimental strategies can evaluate the metabolic stability of this compound in preclinical studies?
Level: Advanced
Methodological Answer:
- In Vitro Models:
- Liver Microsomes: Incubate with human liver microsomes (1 mg/mL) and NADPH; quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition: Screen for CYP3A4/2D6 inhibition using fluorescent substrates .
- In Vivo Correlation: Administer to rodents (IV/PO routes) and measure plasma half-life (t) and clearance (CL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
